(Ethylthio)trimethylsilane

Description

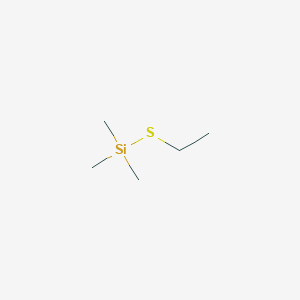

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfanyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAFQWICVBBXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369908 | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5573-62-6 | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Ethylthio)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Ethylthio)trimethylsilane: Properties, Synthesis, and Applications

Introduction

(Ethylthio)trimethylsilane, with the chemical formula C₅H₁₄SSi, is an organosilicon compound that serves as a valuable and versatile reagent in modern organic synthesis. Known also as ethyl trimethylsilyl sulfide, it functions primarily as a stable, less odorous, and highly effective synthetic equivalent of ethanethiol. Its utility stems from the unique properties of the silicon-sulfur (Si-S) bond, which can be selectively cleaved under specific conditions to deliver the ethylthio moiety (EtS-) as a soft nucleophile. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, offering field-proven insights for researchers in medicinal chemistry, drug development, and materials science.

Molecular Structure and Bonding

This compound possesses a tetrahedral geometry around the central silicon atom. The key structural feature is the Si-S single bond, which is longer and more polarized than a corresponding C-S bond. Typical Si-S bond lengths in related alkylthiosilanes are in the range of 2.13-2.15 Å. This polarization, with silicon being more electropositive, renders the sulfur atom nucleophilic and the silicon atom electrophilic, a duality that dictates its reactivity. The trimethylsilyl (TMS) group provides steric bulk and influences the electronic nature of the molecule, contributing to its stability compared to free thiols.

Caption: Ball-and-stick model of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification, handling, and use in quantitative experiments. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethylsulfanyl(trimethyl)silane | [1] |

| Synonyms | Ethyl trimethylsilyl sulfide, Trimethylsilyl ethyl sulfide | [2] |

| CAS Number | 5573-62-6 | [2] |

| Molecular Formula | C₅H₁₄SSi | [1] |

| Molecular Weight | 134.32 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Stench | |

| Density | 0.83 g/mL at 25 °C | [2] |

| Boiling Point | 69-70 °C at 100 mmHg | [2] |

| Refractive Index (n²⁰/D) | 1.45 | [2] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [2] |

Spectroscopic Profile

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three signals: a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately δ 0.3 ppm, a quartet for the methylene protons of the ethyl group (-S-CH₂-CH₃) around δ 2.5 ppm, and a triplet for the methyl protons of the ethyl group (-S-CH₂-CH₃) around δ 1.3 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display three distinct signals: one for the trimethylsilyl carbons at approximately δ 2.0 ppm, and two for the ethyl group carbons, with the -S-CH₂- carbon appearing around δ 28 ppm and the -CH₃ carbon around δ 15 ppm.[3]

-

Infrared (IR) Spectroscopy: Key vibrational bands include strong C-H stretching from the alkyl groups (~2850-2970 cm⁻¹), a characteristic Si-C stretch around 1250 cm⁻¹, and a weaker Si-S stretch in the fingerprint region, typically between 450-550 cm⁻¹.[4][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 134. A prominent peak at m/z = 119 corresponds to the loss of a methyl radical ([M-15]⁺), which is a characteristic fragmentation pattern for trimethylsilyl compounds.[6][7][8] Another significant fragment at m/z = 73 represents the trimethylsilyl cation, [Si(CH₃)₃]⁺.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the reaction of a silyl halide, typically chlorotrimethylsilane (TMSCl), with a source of the ethylthiolate anion. This method is a standard nucleophilic substitution at silicon.

Expertise & Experience: The choice of base is critical for success. A non-nucleophilic amine base like triethylamine (TEA) is commonly used to scavenge the HCl byproduct, driving the reaction to completion.[9] However, for a more robust and often higher-yielding procedure, pre-forming the thiolate with a strong base like sodium hydride (NaH) or using a commercially available salt like sodium ethanethiolate ensures complete deprotonation of the thiol, maximizing its nucleophilicity and minimizing side reactions. The protocol below utilizes sodium ethanethiolate for its reliability.

Experimental Protocol: Synthesis via Thiolate Substitution

-

System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

-

Reagent Charging: To the flask, add sodium ethanethiolate (1.0 eq) and suspend it in anhydrous diethyl ether or tetrahydrofuran (THF) (approx. 0.5 M).

-

Addition of Silylating Agent: Cool the suspension to 0 °C using an ice-water bath. Add chlorotrimethylsilane (1.05 eq) dropwise from the addition funnel over 30 minutes with vigorous stirring.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by GC-MS or TLC (staining with potassium permanganate).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of anhydrous ether.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to act as a masked thiol, delivering the ethylthio nucleophile under specific activation conditions. This approach avoids the high volatility and potent stench of free ethanethiol while offering enhanced stability and handling.

Thioacetalization of Carbonyl Compounds

This compound is an excellent reagent for the conversion of aldehydes and ketones to their corresponding dithioacetals. This transformation is a crucial protecting group strategy for carbonyls, as dithioacetals are stable to a wide range of nucleophiles and bases.

Trustworthiness & Causality: The reaction requires Lewis acid catalysis to activate the Si-S bond. A catalyst like zinc iodide (ZnI₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) coordinates to the sulfur atom, making the silicon a better leaving group and effectively generating a "soft" electrophilic sulfur species that is attacked by the carbonyl oxygen. This is followed by the delivery of the ethylthio nucleophile. The protocol is self-validating; the formation of the stable dithioacetal and volatile byproducts like hexamethyldisiloxane drives the reaction to completion.

-

Setup: In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Add this compound (2.2 eq).

-

Catalysis: Cool the mixture to 0 °C and add a catalytic amount of TMSOTf (0.05 - 0.1 eq) or a stoichiometric amount of a milder Lewis acid like ZnI₂.

-

Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench & Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the resulting dithioacetal by flash column chromatography on silica gel.

Ring-Opening of Epoxides

As a soft nucleophile, the ethylthio group delivered from this compound is highly effective for the ring-opening of epoxides. This reaction provides a direct route to β-hydroxy sulfides, which are valuable synthetic intermediates.

Authoritative Grounding: The regioselectivity of the ring-opening follows standard Sₙ2 principles. Under neutral or Lewis acidic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide.[11][12] This provides a predictable and reliable method for constructing 1,2-difunctionalized compounds.

Caption: Mechanism for Lewis acid-mediated epoxide ring-opening.

-

Setup: Dissolve the epoxide (1.0 eq) in anhydrous DCM in a dry flask under N₂.

-

Reagent Addition: Add this compound (1.5 eq).

-

Catalysis: Cool the solution to -78 °C and add a catalytic amount of a suitable Lewis acid (e.g., ZnI₂, Ti(OⁱPr)₄, or BF₃·OEt₂).

-

Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC.

-

Work-up: Quench with saturated aqueous NH₄Cl. Extract the aqueous phase with DCM, combine the organic layers, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product via flash chromatography to afford the β-hydroxy sulfide.

Cleavage of Silyl Ethers

While less common than fluoride-based reagents, thiosilanes can be employed for the deprotection of silyl ethers, particularly when orthogonality is required. The reaction is typically promoted by a Lewis acid, which activates the Si-S bond, or a source of fluoride that catalyzes the cleavage.[13][14] The choice of this compound can be advantageous in complex syntheses where standard deprotection conditions (e.g., strong acid or TBAF) might affect other sensitive functional groups. The reaction proceeds via nucleophilic attack of the sulfur on the silicon atom of the silyl ether, facilitated by the Lewis acid.

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Flammability Category 2).[2] It should be handled with strict adherence to safety protocols.

-

Handling: Use only in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces. All equipment must be grounded to prevent static discharge.[15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful reagent that offers a safe and effective alternative to volatile thiols in organic synthesis. Its predictable reactivity in thioacetalization, epoxide ring-opening, and other nucleophilic additions makes it an indispensable tool for chemists. By understanding the principles behind its synthesis and reactivity—rooted in the unique nature of the Si-S bond—researchers can leverage this compound to construct complex molecules with high efficiency and selectivity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733426, this compound. Retrieved from [Link].

-

Weix, D., & Shrestha, R. (n.d.). Reductive Conjugate Addition of Haloalkanes to Enones To Form Silyl Enol Ethers. WEIX RESEARCH GROUP – UW–Madison. Retrieved from [Link].

-

Fleming, I., Henning, R., & Plaut, H. (1984). The conjugate addition of a silyl group to enones and its removal with copper(II) bromide: a protecting group for the αβ-unsaturation of αβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 0(0), 1-1. [Link].

-

Shrestha, R., & Weix, D. J. (2010). Reductive Conjugate Addition of Haloalkanes to Enones To Form Silyl Enol Ethers. Organic Letters, 12(12), 2769–2771. [Link].

-

Sipos, G., & Harutyunyan, S. R. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 649–677. [Link].

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link].

-

SpectraBase. (n.d.). This compound. Retrieved from [Link].

-

ResearchGate. (n.d.). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Retrieved from [Link].

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Coran, L., Donati, D., & Rapi, G. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010. [Link].

-

Seo, B., & Lee, B. G. (2023). Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an SNAr-triggered cascade. Polymer Chemistry, 14(29), 3383–3388. [Link].

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

-

Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. Retrieved from [Link].

-

Rajasekhar, K., Babu, J. M., & Rao, B. V. (2016). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols: Synthesis of Iodo-Substituted Tetrahydropyrans. International Journal of Chemical Sciences. Retrieved from [Link].

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link].

-

LibreTexts. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link].

-

te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a n. Retrieved from [Link].

-

Demaison, J., & Vogt, J. (2011). Equilibrium Values for the Si-H Bond Length and Equilibrium Structures of Silyl Iodide and Halosilylenes. International Journal of Molecular Sciences, 12(12), 8963–8978. [Link].

-

ResearchGate. (n.d.). Structural parameters of the atomic structure (bond lengths and angles)... Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6397, Chlorotrimethylsilane. Retrieved from [Link].

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link].

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link].

-

ResearchGate. (n.d.). shows that the Si-Si bond length and Si-Si-Si bond angle distribution... Retrieved from [Link].

-

Total Organic Chemistry. (2020, July 22). Reactions of Epoxides | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link].

Sources

- 1. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound technical grade, 90 5573-62-6 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. gelest.com [gelest.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an SNAr-triggered cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Role of Silicon-Sulfur Reagents in Modern Synthesis

An In-Depth Technical Guide to (Ethylthio)trimethylsilane: Synthesis, Characterization, and Application

In the landscape of contemporary organic synthesis, organosilicon compounds have carved out an indispensable role, prized for their unique reactivity and utility as protecting groups, reaction mediators, and synthetic intermediates.[1][2][3] Among these, silyl sulfides, which feature a silicon-sulfur (Si-S) bond, represent a versatile class of reagents. This compound, with the chemical formula C₂H₅SSi(CH₃)₃, stands as a prominent example.[4][5] It serves as a valuable source of the ethylthiolate nucleophile in a stable, less odorous, and easily handleable form compared to ethanethiol itself.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis from readily available precursors, detail the analytical methods for its unambiguous characterization, explore its reactivity, and discuss its practical applications. The methodologies described herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern experimental choices.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its safe and effective use in the laboratory. This compound is a flammable liquid characterized by a distinct stench.[6] Its key physical and safety data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄SSi | [7][8] |

| Molecular Weight | 134.32 g/mol | [5][7] |

| Appearance | Colorless to light yellow liquid | [9] |

| Density | 0.83 g/mL at 25 °C | [5][10] |

| Boiling Point | 69-70 °C at 100 mmHg | [5][10] |

| Refractive Index (n20/D) | 1.45 | [5][10] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [4] |

| CAS Number | 5573-62-6 | [5][7] |

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [4][7] |

| Signal Word | Danger | [4][7] |

Expert Insight: The high flammability (Flash Point 17 °C) necessitates that all handling and transfer operations be conducted in a well-ventilated fume hood, far from ignition sources, and using grounded equipment to prevent static discharge.[6]

Synthesis of this compound

The most direct and common synthesis of this compound relies on a classic nucleophilic substitution reaction. The core principle involves the reaction of a soft sulfur nucleophile, typically an alkali metal ethanethiolate, with a hard electrophilic silicon center, trimethylsilyl chloride.[11] This approach is efficient and utilizes commercially available starting materials.

Causality Behind the Synthesis Protocol

The chosen protocol is a two-step, one-pot procedure. First, ethanethiol is deprotonated by a strong, non-nucleophilic base (sodium hydride) to generate the sodium ethanethiolate salt in situ.[12] This is a critical step because sodium ethanethiolate is a much more potent nucleophile than its conjugate acid, ethanethiol. The subsequent addition of trimethylsilyl chloride (TMSCl) to this salt results in a rapid Sₙ2-type reaction at the silicon center, displacing the chloride and forming the desired Si-S bond.

-

Inert Atmosphere: The reaction is highly sensitive to moisture. Sodium hydride reacts violently with water to produce hydrogen gas, posing a fire risk.[12] Furthermore, trimethylsilyl chloride readily hydrolyzes to form hexamethyldisiloxane, which would consume the reagent and complicate purification. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents is mandatory.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are excellent solvent choices. They are aprotic, effectively solvate the sodium cation, and are relatively unreactive towards the reagents involved.

-

Temperature Control: The initial deprotonation is exothermic and requires controlled addition of ethanethiol. The subsequent reaction with TMSCl is also exothermic.[13] Maintaining a low temperature during addition helps to control the reaction rate and prevent side reactions.

Experimental Protocol: Synthesis via Sodium Ethanethiolate

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethanethiol (EtSH)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Hexanes or Pentane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled.

-

NaH Washing: Under a positive pressure of nitrogen, add sodium hydride (1.1 eq) to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully via cannula after each wash.

-

Thiolate Formation: Add anhydrous THF to the washed NaH to create a stirrable suspension. Cool the flask to 0 °C using an ice-water bath. Slowly add ethanethiol (1.0 eq) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases and a white precipitate of sodium ethanethiolate forms.[14]

-

Silylation: Re-cool the suspension to 0 °C. Add trimethylsilyl chloride (1.05 eq) dropwise. An exothermic reaction will occur.[13]

-

Reaction Completion: After the addition of TMSCl, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours to ensure the reaction goes to completion.

-

Work-up: A white precipitate of sodium chloride will form. Remove the precipitate by filtration under an inert atmosphere or by centrifugation.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude liquid is then purified by fractional distillation under reduced pressure to yield this compound as a clear, colorless liquid.

Synthesis Workflow Diagram

Caption: Post-synthesis characterization workflow.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the Si-S bond. This bond is polarized, with the silicon atom being electrophilic and the sulfur atom being nucleophilic. It can be cleaved by various electrophiles and nucleophiles.

One key application is its role as a transfer agent for the ethylthiolate group onto electrophilic carbon centers. This is particularly useful for introducing sulfur into a molecule under milder, less odorous conditions than using ethanethiol directly. For instance, it can be used in substitution reactions with alkyl halides or in conjugate additions. [11] Furthermore, silyl sulfides, in conjunction with a Lewis acid or an activator, are known to be effective reagents for the cleavage of ethers. [15][16][17][18]The high affinity of silicon for oxygen is the driving force for this transformation. [19]The reaction proceeds by activation of the ether oxygen, followed by nucleophilic attack of the sulfur atom on one of the ether's alkyl groups, and subsequent collapse to form a silyl ether and a thioether. This can be a valuable deprotection strategy in complex molecule synthesis.

This compound has also been reported to participate in the synthesis of complex natural products like adenophostin A and its analogs. [4][10]

Representative Reaction: Ether Cleavage

Sources

- 1. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent applications of the (TMS)3SiH radical-based reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound technical grade, 90 5573-62-6 [sigmaaldrich.com]

- 5. This compound technical grade, 90 5573-62-6 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C5H14SSi | CID 2733426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Page loading... [wap.guidechem.com]

- 15. Ether cleavage - Wikipedia [en.wikipedia.org]

- 16. longdom.org [longdom.org]

- 17. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (Ethylthio)trimethylsilane (CAS 5573-62-6): A Versatile Reagent in Modern Organic Synthesis

This guide provides an in-depth technical overview of (Ethylthio)trimethylsilane, a versatile organosilicon reagent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the causal relationships behind its reactivity and applications. We will explore its fundamental properties, core reactivity, and provide detailed, field-tested methodologies for its use in key synthetic transformations, positioning it as a valuable tool for the modern chemist.

Section 1: Core Profile and Spectroscopic Signature

This compound, also known as Ethyl trimethylsilyl sulfide, is a stable, liquid organosilicon compound.[1] Its primary utility stems from the polarized and labile silicon-sulfur (Si-S) bond, which allows it to serve as a convenient and less odorous synthetic equivalent of ethanethiol or the ethanethiolate anion.[2] This property makes it particularly valuable in complex syntheses where the direct use of volatile and malodorous thiols is impractical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5573-62-6 | [3][4] |

| Molecular Formula | C₅H₁₄SSi / C₂H₅SSi(CH₃)₃ | [3][4] |

| Molecular Weight | 134.32 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 0.83 g/mL at 25 °C | [3] |

| Boiling Point | 69-70 °C at 100 mmHg | [3] |

| Refractive Index | n20/D 1.45 | [3] |

| Flash Point | 17 °C (62.6 °F) - Closed Cup | [3] |

Spectroscopic Verification

Verifying the identity and purity of the reagent is critical. The following are expected spectroscopic signatures for this compound:

-

¹H NMR: Researchers can expect a singlet corresponding to the nine protons of the trimethylsilyl (Si-(CH₃)₃) group, a quartet for the methylene (-S-CH₂-) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons attached to silicon, and the methylene and methyl carbons of the ethyl group.[5]

-

IR Spectroscopy: Key stretches include those for C-H bonds and the characteristic Si-C vibrations.[4]

Section 2: Safety, Handling, and Storage Protocols

This compound is a highly flammable liquid and vapor with a low flash point and a characteristic stench.[3][4][6] Proper handling is paramount for laboratory safety.

Table 2: GHS Hazard Information

| Classification | Code | Description | Reference(s) |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [4] |

| Signal Word | - | Danger | [3][4] |

Handling:

-

All manipulations must be conducted in a well-ventilated chemical fume hood.[6]

-

Use non-sparking tools and explosion-proof equipment.[6][7] All metal equipment should be grounded to prevent static discharge.[6]

-

Personal Protective Equipment (PPE) is mandatory: flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[3]

-

Avoid contact with strong oxidizing agents, which are incompatible.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[6]

Section 3: The Lability of the Si-S Bond: The Heart of Reactivity

The synthetic utility of this compound is almost entirely derived from the nature of the silicon-sulfur bond. This bond is significantly more polarized and weaker than a corresponding carbon-sulfur bond. This inherent lability allows for its selective cleavage under specific conditions, providing a controlled release of the ethylthio moiety.

This reactivity can be triggered in two primary ways:

-

Activation by Lewis Acids/Electrophiles: Lewis acids coordinate to the sulfur atom, weakening the Si-S bond and making the silicon atom susceptible to nucleophilic attack or the sulfur atom a better leaving group.

-

Activation by Bases/Nucleophiles: Strong bases or nucleophiles, particularly fluoride ions, can attack the silicon atom directly. This forms a hypervalent silicon intermediate which readily expels the more stable ethanethiolate anion.

Caption: Core reactivity pathways of this compound.

Section 4: Key Synthetic Applications and Methodologies

The controlled release of the ethylthio group makes this reagent a superior choice in several key synthetic scenarios.

Thioether Synthesis via Lewis Acid-Catalyzed Silyloxy Group Substitution

A powerful application is the direct conversion of alcohols to thioethers. This is often accomplished by first protecting the alcohol as a silyl ether and then performing a substitution reaction. This compound, in the presence of a suitable Lewis acid catalyst like Indium(III) iodide (InI₃), can efficiently displace a silyloxy group to form the corresponding ethyl thioether.[8] This method avoids the often harsh conditions of Mitsunobu reactions or the need to convert the alcohol to a good leaving group like a tosylate.

Causality: The Lewis acid activates the oxygen of the silyl ether, making it a better leaving group. The sulfur atom of this compound then acts as the nucleophile. The reaction is driven by the formation of a very stable disiloxane byproduct ((CH₃)₃Si-O-Si(CH₃)₃). This thermodynamic sink makes the reaction highly efficient.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound technical grade, 90 5573-62-6 [sigmaaldrich.com]

- 4. This compound | C5H14SSi | CID 2733426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

(Ethylthio)trimethylsilane molecular weight and formula

An In-Depth Technical Guide to (Ethylthio)trimethylsilane: Properties, Applications, and Protocols

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for versatile and efficient reagents is perpetual. This compound, also known by synonyms such as Ethyl trimethylsilyl sulfide, emerges as a significant player in this domain.[1] While on the surface it is a simple organosilicon-sulfur compound, its utility extends far beyond its structure. It serves as a highly effective trimethylsilylating agent and a valuable source for the nucleophilic ethylthio moiety. The key to its reactivity lies in the polarized and labile silicon-sulfur bond, which can be selectively cleaved under mild conditions. This guide provides an in-depth exploration of the core properties of this compound, its reactivity, and a practical, field-proven protocol for its application, designed for researchers and drug development professionals seeking to leverage its unique chemical attributes.

Section 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical identity is the bedrock of its effective application. This compound is a liquid at room temperature, a property that facilitates its handling and dispensing in laboratory settings. Its key identifiers and properties are summarized below, providing a foundational dataset for experimental design and safety assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄SSi | [1][2] |

| Linear Formula | C₂H₅SSi(CH₃)₃ | |

| Molecular Weight | 134.32 g/mol | [1][2] |

| CAS Number | 5573-62-6 | [1][2] |

| IUPAC Name | ethylsulfanyl(trimethyl)silane | [2] |

| SMILES String | CCS(C)C | [2] |

| Appearance | Liquid | |

| Density | 0.83 g/mL at 25 °C | [3] |

| Boiling Point | 69-70 °C at 100 mmHg | [3] |

| Refractive Index | n20/D 1.45 | [3] |

Section 2: Reactivity and Mechanistic Rationale

The synthetic utility of this compound is principally derived from the nature of the Si-S bond. Silicon, being less electronegative than sulfur, imparts a significant ionic character to this bond. This polarization makes the silicon atom an electrophilic center, susceptible to attack by nucleophiles, and the sulfur atom a nucleophilic center, particularly when deprotonated or in reactions with strong electrophiles.

The most common application is in the silylation of alcohols to form trimethylsilyl (TMS) ethers. This reaction is a cornerstone of multi-step synthesis, providing a robust protecting group for the hydroxyl moiety. The driving force for this reaction is the formation of the highly stable Si-O bond at the expense of the weaker Si-S bond. The reaction liberates ethanethiol as a byproduct, which is typically scavenged by a stoichiometric amount of a non-nucleophilic base, such as triethylamine or imidazole, to drive the equilibrium towards the product. This reaction is notable for its mild conditions and high efficiency. For instance, it has been employed in the intricate synthesis of complex natural products like adenophostin A and its analogs.[4]

Section 3: Experimental Protocol: Protection of a Primary Alcohol

This section details a self-validating protocol for the trimethylsilylation of a generic primary alcohol (R-CH₂OH) using this compound. The protocol is designed to be a reliable system, incorporating in-process controls and purification steps that ensure the integrity of the final product.

Objective: To protect a primary alcohol as its corresponding trimethylsilyl (TMS) ether with high yield and purity.

Materials:

-

Primary Alcohol (e.g., benzyl alcohol)

-

This compound (C₂H₅SSi(CH₃)₃)

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate for TLC and chromatography

Protocol Steps:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq).

-

Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration). Causality: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the silylating agent and the TMS-ether product.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. Causality: The base acts as a scavenger for the ethanethiol byproduct. Its removal from the equilibrium prevents the reverse reaction and neutralizes the acidic thiol.

-

Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken from the reaction mixture and spotted on a TLC plate, eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting alcohol spot has been completely consumed. Causality: TLC provides a rapid, real-time assessment of the reaction's completion, preventing unnecessary reaction time and potential side-product formation.

-

Work-up & Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Purification - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: The bicarbonate wash removes any remaining thiol and other acidic impurities, while the brine wash removes bulk water before drying.

-

Purification - Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after the work-up. Causality: Chromatography ensures the removal of non-volatile impurities, providing a product that meets the high-purity standards required for subsequent synthetic steps.

Section 4: Visualization of the Silylation Workflow

The following diagram illustrates the logical flow of the experimental protocol for the protection of an alcohol using this compound.

Caption: Workflow for the protection of alcohols as TMS ethers.

Section 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a highly flammable liquid and vapor.[2] Therefore, it must be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, is mandatory. The primary byproduct, ethanethiol, is noted for its potent and unpleasant odor, necessitating the use of a base scavenger and proper quenching procedures to neutralize it before disposal.

Conclusion

This compound is a reagent of significant value, offering a mild and efficient method for the introduction of the workhorse trimethylsilyl protecting group. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool in the arsenal of the synthetic chemist. The protocol described herein provides a robust, self-validating framework for its application, emphasizing the principles of causality and control that underpin successful and reproducible research. By understanding the core science of this reagent and adhering to rigorous experimental and safety standards, researchers in drug development and other scientific fields can effectively harness its synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SLS. (n.d.). This compound, technical grade, 90%. Scientific Laboratory Supplies. Retrieved from [Link]

Sources

Foreword: The Synthetic Utility and Implicit Risks of (Ethylthio)trimethylsilane

An In-depth Technical Guide to the Safe Handling of (Ethylthio)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ethyl trimethylsilyl sulfide, is a valuable reagent in modern organic chemistry.[1][2] Its utility is prominent in the synthesis of complex molecules, such as the notable adenophostin A and its analogs.[3] As a member of the organosilane family, it serves as an intermediate and a protecting group for various functional groups during multi-step syntheses.[4] However, the very reactivity that makes this compound a powerful synthetic tool also introduces significant safety challenges. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and an understanding of its chemical nature. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Hazard Identification and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. This compound is a highly flammable liquid and vapor, a characteristic that dictates many of the required handling and storage precautions.[5]

GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor[5] |

This classification is based on aggregated GHS information provided to the European Chemicals Agency (ECHA).[5]

Physical and Chemical Properties

These properties are critical for assessing exposure risks and designing appropriate containment and emergency response strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄SSi | [5] |

| Molecular Weight | 134.32 g/mol | [1][5] |

| Appearance | Liquid | [2] |

| Boiling Point | 69-70 °C at 100 mmHg | [2][3] |

| Density | 0.83 g/mL at 25 °C | [2][3] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.45 | [2][3] |

| Odor | Stench | [6] |

The low flash point is a critical parameter, indicating that flammable vapors can be produced at standard room temperature, capable of igniting from a nearby spark or flame.[2]

Risk Assessment and Management Workflow

A systematic approach to risk management is essential. The following workflow illustrates the decision-making process from initial assessment to the implementation of control measures.

Caption: A workflow for assessing and mitigating risks associated with this compound.

Engineering and Administrative Controls: The First Lines of Defense

Before any personal protective equipment is considered, engineering and administrative controls must be in place to minimize potential exposure.

-

Primary Engineering Controls : All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of its flammable and malodorous vapors.[6] The ventilation system should be explosion-proof.[6][7]

-

Ignition Source Control : Due to the high flammability and low flash point, all potential ignition sources—such as heat, sparks, and open flames—must be strictly excluded from the handling area.[6][8] Use only non-sparking tools and explosion-proof electrical equipment.[6][9]

-

Static Electricity Prevention : Vapors can travel to an ignition source and flash back.[6] To prevent the ignition of vapors by static electricity discharge, all metal parts of the equipment, including containers and receiving equipment, must be properly grounded and bonded.[6][9]

-

Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. Standard Operating Procedures (SOPs) must be developed and strictly followed for all experimental work.

-

Emergency Equipment : Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[9][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for ensuring personal safety.

| Body Part | Required PPE | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles and face shield | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors.[6] |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene rubber recommended) | Consult manufacturer's glove compatibility chart | Prevents skin contact.[10] |

| Body | Flame-retardant lab coat and chemical apron | NFPA 2112 | Protects against splashes and fire hazards. |

| Respiratory | Type ABEK (EN14387) respirator filter or NIOSH-approved respirator | When ventilation is inadequate or during large spills | Protects against inhalation of harmful vapors.[7] |

Protocols for Safe Handling, Storage, and Disposal

Adherence to meticulous protocols is non-negotiable when working with a substance of this hazard profile.

Step-by-Step Handling Protocol

-

Preparation : Before starting, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources.

-

Grounding : Confirm that the container and any transfer equipment are properly grounded to prevent static discharge.[6]

-

Personal Protective Equipment : Don the required PPE as outlined in the table above.

-

Inert Atmosphere : For reactions sensitive to air or moisture, or for prolonged handling, work under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing : Use only non-sparking tools for opening and closing containers.[6] When transferring the liquid, do so slowly to minimize splashing and vapor generation.

-

Post-Handling : Tightly close the container immediately after use.[6] Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the work area.[8]

Storage Requirements

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

-

Location : Store in a designated flammables area that is cool, dry, and well-ventilated.[6][9]

-

Conditions : Keep containers tightly closed and store away from heat, sparks, and open flames.[6][11]

-

Incompatible Materials : Segregate from strong oxidizing agents, strong acids, and strong bases.[6][7]

Waste Disposal

All waste, including empty containers which may retain hazardous residues, must be handled as hazardous material.[8]

-

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

-

Contaminated materials (e.g., absorbent pads, gloves) should be collected in a sealed, labeled container for hazardous waste disposal.

Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response to a spill depends on its scale. For any significant spill, evacuate the area and contact emergency personnel immediately.

Caption: Decision-making flowchart for responding to a spill of this compound.

For a small, manageable spill by trained personnel:

-

Ensure adequate ventilation and eliminate all ignition sources.[6]

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[6]

Fire Response

In case of fire, prioritize personal safety.

-

Action : If the fire is small and you are trained to do so, use a CO₂, dry chemical, or foam extinguisher.[6] Do not use a direct stream of water as it may spread the flammable liquid.[9]

-

Evacuation : For larger fires, or if the situation is escalating, evacuate the area immediately and activate the fire alarm.

-

Hazards : Vapors may form explosive mixtures with air.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon oxides (CO, CO₂), sulfur oxides, and silicon dioxide.[6]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12] |

| Ingestion | Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[6] |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733426, this compound. [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: TRIMETHYLSILANE. [Link]

-

Aggarwal, V. K., et al. (2008). Reactions of silyl-stabilised sulfur ylides with organoboranes: enantioselectivity, mechanism, and understanding. Organic & Biomolecular Chemistry, 6(7), 1185-9. [Link]

-

Government of Canada. (2021). Risk assessment summary, new substances notification 19536. [Link]

-

Changfu Chemical. The Many Applications of Triethylsilane: From Synthesis to Industry. [Link]

-

Matheson Tri-Gas. (2015). Safety Data Sheet: Trimethylsilane. [Link]

-

Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: ETHYLTRIMETHYLSILANE. [Link]

-

Voltaix. (2012). Material Safety Data Sheet: Trimethylsilane. [Link]

-

Zajac, M. A., & Tius, M. A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 9039-9099. [Link]

-

Zhan, Z., et al. (2018). Reactions of Disulfides with Silyl Phosphites to Generate Thiophosphates Under Neat Conditions. ChemSusChem, 11(9), 1426-1431. [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (乙基硫代)三甲基硅烷 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound technical grade, 90 5573-62-6 [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound | C5H14SSi | CID 2733426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. en.hesperian.org [en.hesperian.org]

The Protic Reactivity of (Ethylthio)trimethylsilane: A Mechanistic and Application-Oriented Guide

Executive Summary

(Ethylthio)trimethylsilane (EtS-TMS), a key organosilicon reagent, exhibits significant reactivity towards protic solvents, a characteristic governed by the inherent polarity and lability of the silicon-sulfur (Si-S) bond. This reactivity is of paramount importance in diverse fields, including organic synthesis and drug development, where the controlled cleavage of the Si-S bond is leveraged for thiol protection/deprotection, sulfide synthesis, and various coupling reactions. This in-depth technical guide provides a comprehensive exploration of the core principles governing the interaction of this compound with protic solvents. We will delve into the mechanistic underpinnings of this reactivity, explore the kinetic landscape, and present practical experimental protocols for studying these transformations. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the unique chemical properties of this compound in their respective applications.

Introduction to this compound and its Si-S Bond

This compound, with the chemical formula C₂H₅SSi(CH₃)₃, is a versatile organosilicon compound characterized by a covalent bond between a silicon atom and a sulfur atom.[1] The trimethylsilyl (TMS) group, with its electron-donating nature, and the ethylthio group contribute to the unique electronic and steric environment around the Si-S bond. This bond is inherently polarized due to the difference in electronegativity between silicon (1.90) and sulfur (2.58), rendering the silicon atom electrophilic and the sulfur atom nucleophilic. This polarity is the primary driver for the reactivity of this compound with protic species.

1.1 The Nature of Protic Solvents

Protic solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen.[2] This arrangement allows for the formation of hydrogen bonds and the ability to act as a proton (H⁺) source. Common examples of protic solvents include water (H₂O), alcohols (ROH), and primary/secondary amines (RNH₂/R₂NH). The ability of these solvents to donate protons and stabilize charged intermediates plays a crucial role in the solvolysis of this compound.

1.2 Significance in Organic Synthesis and Drug Development

The controlled cleavage of the Si-S bond in this compound by protic solvents is a valuable tool in the synthesis of complex molecules. In drug development, this reactivity is exploited in various ways:

-

Thiol Protection: The trimethylsilyl group can serve as a protecting group for thiols. The resulting silyl thioether is generally stable under neutral or aprotic conditions but can be readily deprotected in the presence of protic solvents or fluoride ions.

-

Thioether Synthesis: this compound can act as a thiolating agent, enabling the introduction of the ethylthio group into various organic scaffolds.

-

Peptide and Protein Modification: The principles of Si-S bond cleavage are relevant in the broader context of thioether bond formation and cleavage, which are important in peptide synthesis and modification.[3][4][5][6]

Core Reaction Mechanisms with Protic Solvents

The reaction of this compound with protic solvents, collectively known as solvolysis, proceeds via distinct mechanisms depending on the pH of the medium. Both acid-catalyzed and base-catalyzed pathways are observed, leading to the cleavage of the Si-S bond and the formation of a silanol or siloxane and ethanethiol.

2.1 Acid-Catalyzed Solvolysis

Under acidic conditions, the reaction is initiated by the protonation of the sulfur atom, which enhances the leaving group ability of the ethylthiolate moiety. This is followed by the nucleophilic attack of the protic solvent on the electrophilic silicon center. This mechanism is analogous to the acid-catalyzed hydrolysis of alkoxysilanes.[7][8][9]

The overall reaction can be represented as:

(CH₃)₃Si-SEt + H-Solvent → (CH₃)₃Si-Solvent + HSEt

where "Solvent" can be -OH from water or -OR from an alcohol.

The proposed mechanism involves a two-step process:

-

Protonation of the Sulfur Atom: The sulfur atom of the thioether is protonated by the acid catalyst (e.g., H₃O⁺), forming a sulfonium ion intermediate. This step increases the electrophilicity of the silicon atom.

-

Nucleophilic Attack: A molecule of the protic solvent (e.g., water or alcohol) acts as a nucleophile and attacks the silicon atom. This attack is often the rate-determining step and leads to the formation of a pentacoordinate silicon intermediate, which then collapses to the final products.

Caption: Acid-catalyzed solvolysis of this compound.

2.2 Base-Catalyzed Solvolysis

In the presence of a base, the protic solvent is deprotonated to generate a more potent nucleophile (e.g., hydroxide or alkoxide). This strong nucleophile directly attacks the silicon atom, leading to a pentacoordinate intermediate that subsequently expels the ethylthiolate anion.

The proposed mechanism involves:

-

Generation of the Nucleophile: The basic catalyst deprotonates the protic solvent.

-

Nucleophilic Attack: The resulting anion attacks the silicon atom in a rate-determining step, forming a pentacoordinate silicate intermediate.

-

Proton Transfer: The intermediate is protonated by the solvent to yield the final products.

Caption: Base-catalyzed solvolysis of this compound.

Quantitative Analysis of Reactivity

While specific kinetic data for the solvolysis of this compound is not extensively reported in readily accessible literature, the principles governing the reactivity of analogous alkoxysilanes provide valuable insights. The rate of Si-S bond cleavage is influenced by several factors:

-

pH: As indicated by the mechanisms, the reaction rate is highly dependent on the pH of the medium, with both acidic and basic conditions accelerating the cleavage.

-

Solvent Polarity: Polar protic solvents can stabilize the charged intermediates and transition states in the solvolysis reaction, thereby influencing the reaction rate.[2] For instance, in acid-catalyzed reactions that may have some Sₙ1 character, polar protic solvents can significantly increase the rate.

-

Steric Hindrance: The steric bulk around the silicon atom can affect the rate of nucleophilic attack. The trimethylsilyl group is relatively unhindered, allowing for facile attack by most protic solvents.

-

Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate.

| Factor | Effect on Reaction Rate | Rationale |

| Low pH (Acidic) | Increases | Protonation of the sulfur atom makes the ethylthio group a better leaving group.[7] |

| High pH (Basic) | Increases | Generation of a stronger nucleophile (e.g., OH⁻, RO⁻) that can directly attack the silicon atom.[7] |

| Solvent Polarity | Generally Increases | Stabilization of charged intermediates and transition states.[2] |

| Increased Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

Experimental Protocol for Monitoring Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the solvolysis of this compound in real-time.[10][11][12][13][14] Both ¹H and ²⁹Si NMR can provide valuable information about the disappearance of the starting material and the appearance of the products.

4.1 Materials and Reagents

-

This compound (EtS-TMS)

-

Protic solvent of choice (e.g., D₂O, CD₃OD)

-

NMR tubes

-

NMR spectrometer

-

Internal standard (optional, for quantitative analysis)

-

Acid or base catalyst (e.g., DCl, NaOD)

4.2 Step-by-Step Methodology for ¹H NMR Monitoring

-

Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in the deuterated protic solvent. If catalysis is being studied, add a small, known amount of the acid or base catalyst.

-

Initial Spectrum Acquisition: Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 reference. The characteristic signals for the trimethylsilyl protons and the ethyl protons of the starting material should be clearly visible.

-

Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals. The time intervals will depend on the reaction rate, which can be determined from preliminary experiments.

-

Data Analysis: Integrate the signals corresponding to the protons of the starting material and the products. The disappearance of the this compound signals and the appearance of new signals corresponding to the silanol/siloxane and ethanethiol will allow for the determination of the reaction kinetics.

Caption: Experimental workflow for monitoring the solvolysis of EtS-TMS by ¹H NMR.

Conclusion and Future Outlook

The reactivity of this compound with protic solvents is a well-defined process driven by the polarity of the Si-S bond and is amenable to both acid and base catalysis. Understanding the underlying mechanisms and the factors that influence the reaction rate is crucial for its effective application in organic synthesis and drug development. The use of modern analytical techniques, such as NMR spectroscopy, allows for the precise monitoring of these reactions, providing valuable kinetic and mechanistic data.

Future research in this area could focus on expanding the scope of this reactivity to more complex protic environments, such as those found in biological systems. Furthermore, the development of novel catalysts that can modulate the rate and selectivity of Si-S bond cleavage could open up new avenues for the application of this compound and related compounds in the synthesis of pharmaceuticals and other high-value chemicals.

References

- Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Chen, X., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- Pohl, E. R., & Osterholtz, F. D. (1985). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 157-171). Gordon and Breach Science Publishers.

- Request PDF. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations.

- Maurer, S., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Langmuir, 39(23), 8153–8162.

- Chen, X., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2023, January 22). NS7. Solvent Effects in NS.

- D'Souza, R. N., et al. (2011). High Throughput Synthesis of Peptide α-Thioesters Through the Use of “Volatilizable” Support. Journal of the American Chemical Society, 133(33), 12975-12981.

- MDPI. (n.d.).

- Khan Academy. (n.d.).

- YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.

- University of Calgary. (n.d.). Ch 8 : Solvent Effects.

- Sigma-Aldrich. (n.d.). This compound technical grade, 90%.

- Google Patents. (n.d.). CN115715294A - Method for synthesizing thioether-containing peptides.

- Gountas, I., et al. (2019). Convergent Synthesis of Thioether Containing Peptides. Molecules, 24(18), 3329.

- Bower, J. E., & Williams, J. M. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 595.

- YouTube. (n.d.).

- Processes. (2020). Kinetics of alkyl lactate formation from the alcoholysis of poly(lactic acid). MDPI.

- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7436-7439.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. This compound | C5H14SSi | CID 2733426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. High Throughput Synthesis of Peptide α-Thioesters Through the Use of “Volatilizable” Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115715294A - Method for synthesizing thioether-containing peptides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. epub.jku.at [epub.jku.at]

- 14. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties and Synthetic Utility of Ethyl Trimethylsilyl Sulfide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, spectral characteristics, and reactivity of ethyl trimethylsilyl sulfide, also known as (ethylthio)trimethylsilane. This versatile organosilicon reagent serves as a valuable tool in modern organic synthesis, offering a stable and manageable source of the ethylthio moiety. This document is intended to be a practical resource for researchers in academia and industry, particularly those engaged in drug discovery and development, by consolidating essential data and outlining key experimental considerations. We will delve into its preparation, spectroscopic signature, and explore the underlying principles of its reactivity, providing a framework for its effective application in the synthesis of complex molecules.

Introduction: The Role of Silyl Sulfides in Modern Synthesis

Organosilicon compounds have become indispensable in contemporary organic chemistry, offering unique reactivity profiles that enable a wide range of chemical transformations. Among these, silyl sulfides have emerged as important reagents for the introduction of sulfur-containing functional groups. Ethyl trimethylsilyl sulfide, with the chemical formula C₂H₅SSi(CH₃)₃, is a key member of this class.[1] It provides a stable, less odorous, and more easily handled alternative to volatile thiols for the formation of carbon-sulfur bonds.[2] The polarity of the silicon-sulfur bond, with silicon being electropositive and sulfur being electronegative, dictates its reactivity, primarily as a nucleophilic source of the ethylthiolate group. Understanding the physical and chemical properties of this reagent is paramount to harnessing its full potential in synthetic applications, from the protection of functional groups to the construction of complex sulfur-containing scaffolds found in many pharmaceutical agents.[3]

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its safe and effective use in the laboratory. The key physical constants for ethyl trimethylsilyl sulfide are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₄SSi | [1][4] |

| Molecular Weight | 134.32 g/mol | [1][4] |

| CAS Number | 5573-62-6 | [1] |

| Appearance | Liquid | [5] |

| Boiling Point | 69-70 °C at 100 mmHg | [5] |

| Density | 0.83 g/mL at 25 °C | [5] |

| Refractive Index (n₂₀/D) | 1.45 | [5] |

These properties indicate that ethyl trimethylsilyl sulfide is a relatively volatile liquid under standard conditions. Its purification can be readily achieved by distillation under reduced pressure.

Synthesis and Purification

The preparation of ethyl trimethylsilyl sulfide is typically achieved through the reaction of a chlorosilane with a thiol or its corresponding thiolate. A common and efficient method involves the reaction of chlorotrimethylsilane with sodium ethanethiolate.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of Ethyl Trimethylsilyl Sulfide.

Experimental Protocol: Synthesis of Ethyl Trimethylsilyl Sulfide

This protocol is a representative procedure adapted from general methods for the synthesis of silyl sulfides and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of Sodium Ethanethiolate: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH) as a 60% dispersion in mineral oil to the THF. While stirring, slowly add ethanethiol (EtSH) dropwise via a syringe. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium ethanethiolate.

-

Silylation: Cool the suspension of sodium ethanethiolate back to 0 °C. Add chlorotrimethylsilane (TMSCl) dropwise to the stirred suspension.[6] An exothermic reaction will occur, and a white precipitate of sodium chloride will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl trimethylsilyl sulfide.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized ethyl trimethylsilyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1][5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~2.5 | Quartet (q) | 2H | -S-CH₂ -CH₃ |

| ~1.2 | Triplet (t) | 3H | -S-CH₂-CH₃ | |

| ~0.3 | Singlet (s) | 9H | -Si(CH₃ )₃ | |

| ¹³C NMR | ~28 | -S-CH₂ -CH₃ | ||

| ~15 | -S-CH₂-CH₃ | |||

| ~2 | -Si(CH₃ )₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The values provided are typical for this class of compounds.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of ethyl trimethylsilyl sulfide will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Alkyl groups (-CH₂, -CH₃) |

| 1450-1370 | C-H bend | Alkyl groups (-CH₂, -CH₃) |

| 1250 | Si-C stretch | Trimethylsilyl group |

| 840, 750 | Si-C rock | Trimethylsilyl group |

| ~690 | C-S stretch | Thioether |

The presence of strong absorptions for the C-H and Si-C bonds, along with the weaker C-S stretch, confirms the structure of the molecule.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl trimethylsilyl sulfide will result in fragmentation patterns characteristic of organosilicon and sulfide compounds. The molecular ion peak (M⁺) at m/z = 134 may be observed. Common fragmentation pathways include the loss of a methyl group and cleavage of the Si-S and C-S bonds.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

-

Si-S Bond Cleavage: This can lead to fragments corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z = 73) and the ethylthio radical.[10]

-

Loss of a Methyl Radical: A common fragmentation for trimethylsilyl compounds, resulting in an [M-15]⁺ ion.[11]

A representative fragmentation pattern is illustrated below.

Caption: Plausible fragmentation pathways for Ethyl Trimethylsilyl Sulfide in EI-MS.

Reactivity and Synthetic Applications

The synthetic utility of ethyl trimethylsilyl sulfide stems from the reactivity of the Si-S bond. It can act as a potent nucleophile, a protecting group, or a precursor to other sulfur-containing compounds.

Nucleophilic Thioethylation

Ethyl trimethylsilyl sulfide serves as an excellent source of the ethylthiolate nucleophile. It reacts with a variety of electrophiles, such as alkyl halides and epoxides, to form the corresponding ethyl thioethers. This reaction is often facilitated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center and promotes the cleavage of the Si-S bond.[12]

Thioacetalization